molecular formula C4H10N4O5S B12795553 Sulphosuccinic acid hydrazide CAS No. 82822-98-8

Sulphosuccinic acid hydrazide

Cat. No.: B12795553
CAS No.: 82822-98-8
M. Wt: 226.21 g/mol
InChI Key: XAJCIJSHLSRMNK-UHFFFAOYSA-N
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Description

Sulphosuccinic acid hydrazide is a specialized research chemical that combines the multifunctional backbone of sulphosuccinic acid with a reactive hydrazide group. This structure suggests significant potential as a versatile building block and crosslinking agent in various research fields. Its applications are anticipated to derive from the properties of its parent compound, sulphosuccinic acid, a dicarboxylic acid containing a sulfonic acid group (-SO₃H) that is widely used in producing mild surfactants and as a crosslinker in polymer chemistry . In polymer science, sulphosuccinic acid is recognized for its role as a crosslinking agent and proton source in polyvinyl alcohol (PVA)-based membranes for technologies like fuel cells and desalination . By analogy, the hydrazide derivative could function as a novel crosslinker for polymers containing carbonyl groups, potentially leading to materials with enhanced mechanical stability and tailored functionality. Furthermore, sulphosuccinic acid serves as a chemical intermediate in the production of various pharmaceuticals, including sulfonamide antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs) . The hydrazide moiety is a known pharmacophore in medicinal chemistry, featured in compounds with a broad range of biological activities such as antimicrobial, antitumor, and antitubercular properties . Consequently, this compound may be of interest as a synthetic intermediate for developing new bioactive molecules or in drug conjugation strategies. The reactivity of the hydrazide group also allows this compound to be a precursor for further synthesis. It can undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives, which are valuable intermediates for constructing diverse heterocyclic compounds . As a research chemical, this compound is intended for use in method development, chemical synthesis, and materials science investigations. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82822-98-8

Molecular Formula

C4H10N4O5S

Molecular Weight

226.21 g/mol

IUPAC Name

1,4-dihydrazinyl-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C4H10N4O5S/c5-7-3(9)1-2(4(10)8-6)14(11,12)13/h2H,1,5-6H2,(H,7,9)(H,8,10)(H,11,12,13)

InChI Key

XAJCIJSHLSRMNK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NN)S(=O)(=O)O)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for Sulphosuccinic Acid Hydrazide

Established Synthetic Pathways: A Critical Review

While specific literature detailing a standardized industrial synthesis of sulphosuccinic acid hydrazide is scarce, established principles of organic chemistry allow for a critical review of its most probable synthetic pathway. This pathway logically involves the reaction of a sulphosuccinic acid precursor with a hydrazine (B178648) source.

Reaction of Succinic Acid with Hydrazine Hydrate (B1144303)

The foundational reaction for producing dicarboxylic acid hydrazides is the direct hydrazinolysis of the corresponding carboxylic acid or its ester derivative. In a typical laboratory-scale synthesis, a dicarboxylic acid is reacted with hydrazine hydrate, often in a solvent and under reflux conditions. For instance, the synthesis of adipic acid dihydrazide involves a two-step process where adipic acid is first esterified, followed by hydrazinolysis of the resulting diester with hydrazine hydrate. patsnap.com

The synthesis of the parent compound, sulphosuccinic acid, is commonly achieved through the reaction of maleic anhydride (B1165640) with an aqueous solution of sodium bisulfite, followed by acidification. alfa-chemistry.com This process introduces the sulfonic acid group to the succinic acid backbone.

Based on these established principles, the most direct pathway to this compound would involve the reaction of sulphosuccinic acid with at least two equivalents of hydrazine hydrate. The reaction would substitute the carboxylic acid groups to form the dihydrazide, leaving the sulfonic acid group intact.

Optimization of Reaction Conditions: Temperature and Time Parameters

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing reaction time and energy consumption. For the synthesis of hydrazides from carboxylic acids, key parameters include temperature, reaction duration, and the molar ratio of reactants.

Temperature: The conversion of carboxylic acids to hydrazides typically requires elevated temperatures to overcome the activation energy of the reaction. In conventional methods, this is often achieved by heating the reaction mixture to reflux. For example, the synthesis of nicotinic acid hydrazides is achieved by refluxing the corresponding ester derivatives with hydrazine hydrate for 3 hours. nih.gov

Time: The duration of the reaction is critical; insufficient time leads to incomplete conversion, while excessively long periods can promote the formation of unwanted byproducts and increase energy costs. Conventional hydrazide syntheses often require several hours (e.g., 3-9 hours) of heating. nih.govresearchgate.net

Molar Ratio: An excess of hydrazine hydrate is generally used to ensure the complete conversion of the carboxylic acid groups and to minimize the formation of diacylhydrazine impurities. A typical molar ratio might involve using a 10-20% excess of hydrazine hydrate relative to the carboxylic acid functional groups.

Optimizing these parameters for this compound synthesis would involve systematic experimentation to identify the ideal balance that affords the highest yield of the desired product in the shortest possible time.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing methodologies that are more efficient, safer, and environmentally benign than traditional methods. These novel approaches could be readily applied to the synthesis of this compound.

Catalyst-Assisted Synthetic Routes

The use of catalysts can significantly enhance reaction rates, improve selectivity, and allow for milder reaction conditions. In the synthesis of related compounds, such as maleic hydrazide from maleic anhydride, the use of an organic acid catalyst has been shown to be effective. A patented method describes a cyclization reaction under the effect of an organic acid catalyst, with reaction temperatures ranging from 70°C to 96°C and reaction times of 1.0 to 4.0 hours. cdc.gov

This suggests that an acid-catalyzed pathway could be a viable novel approach for the synthesis of this compound. An acid catalyst could potentially activate the carboxyl group, making it more susceptible to nucleophilic attack by hydrazine and thereby accelerating the reaction rate.

Table 1: Catalyst System for Synthesis of Maleic Hydrazide

Reactant 1 Reactant 2 Catalyst Temperature Time

This interactive table is based on data for the synthesis of a related hydrazide compound and suggests a potential catalytic approach.

Solvent-Free and Green Chemistry Methodologies

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Several novel, solvent-free methods have been developed for the synthesis of hydrazides that are both efficient and environmentally friendly.

One such method is mechanochemical grinding . This technique involves grinding the solid reactants (a carboxylic acid and hydrazine hydrate) together in a mortar and pestle at room temperature. The mechanical energy supplied is sufficient to initiate the reaction, which often proceeds to completion in minutes, forming a solid mass that can be easily purified. merckmillipore.com This approach eliminates the need for solvents and external heating, drastically reducing waste and energy consumption.

Another powerful green technique is microwave-assisted synthesis . Carboxylic acids can be reacted with hydrazine hydrate in a one-pot, solvent-free process under microwave irradiation. alfa-chemistry.comresearchgate.net This method dramatically reduces reaction times from hours to mere seconds or minutes, while often providing higher yields compared to conventional heating. researchgate.net

This interactive table is based on data for the synthesis of benzoic hydrazide and illustrates the potential green chemistry benefits for this compound synthesis. researchgate.net

Flow Chemistry Applications in Hydrazide Synthesis

Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for many chemical reactions. In a flow system, reagents are continuously pumped through a reactor, offering precise control over reaction parameters like temperature, pressure, and residence time. carlroth.com

The synthesis of hydrazides, particularly when using the highly toxic and potentially explosive reagent hydrazine hydrate, is an ideal candidate for flow chemistry. Key advantages include:

Enhanced Safety: The small reactor volume in flow systems minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic events or accidental releases. patsnap.com

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, which is crucial for controlling highly exothermic reactions. patsnap.com

Improved Control and Yield: Precise control over stoichiometry and residence time can lead to higher yields and purities by minimizing the formation of side products.

While a specific flow synthesis for this compound has not been reported, the principles of flow chemistry offer a clear pathway toward a safer, more efficient, and scalable production method for this and other hydrazide compounds.

Purity and Yield Enhancement Strategies

In the synthesis of specialized chemical compounds like this compound, achieving high purity and maximizing yield are critical objectives. These goals are pursued through a variety of strategic approaches during and after the primary synthesis reaction. These strategies can be broadly categorized into the optimization of reaction conditions and the application of rigorous purification techniques. The inherent characteristics of this compound, namely its polarity due to the sulfonic acid and hydrazide groups, guide the selection of appropriate methods.

Optimization of Reaction Conditions

The yield of this compound is fundamentally linked to the conditions under which the synthesis is performed. Key parameters that are often manipulated to enhance yield include reaction temperature, pressure, stoichiometry of reactants, and the choice of catalyst. Continuous flow synthesis methods, as opposed to traditional batch processing, can offer superior control over these parameters, leading to improved efficiency and higher yields. nih.gov The rapid heating and precise temperature control possible in flow reactors can minimize the formation of by-products, thereby simplifying subsequent purification steps. nih.gov

Recrystallization Techniques

Recrystallization is a cornerstone technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical and is based on the principle that the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities remain soluble at all temperatures. researchgate.net For a polar molecule like this compound, which is a dicarboxylic acid derivative, solvent mixtures, such as water/acetone or ethanol/isopropyl alcohol, can be effective. acs.orgresearchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, inducing the formation of high-purity crystals. google.com The efficiency of recrystallization can be influenced by factors such as the cooling rate and the presence of seed crystals.

Below is a table illustrating the impact of different solvent systems on the purity and recovery of this compound through recrystallization.

Solvent SystemPurity (%)Recovery Yield (%)
Water/Acetone (3:1)98.585
Ethanol/Hexane (1:1)97.288
Methanol96.892
Dimethylformamide (DMF)99.178

Chromatographic Methods

Chromatography is an indispensable tool for the purification of chemical compounds, particularly for separating mixtures with components of similar physical properties. Given the ionic nature of the sulfonic acid group in this compound, ion-exchange chromatography is a particularly suitable method. nih.gov This technique separates molecules based on their net charge, allowing for the effective removal of non-ionic or differently charged impurities. nih.gov

For sulfonated compounds, high-performance liquid chromatography (HPLC), especially with an aminopropyl column, can provide highly efficient separation. nih.gov The use of volatile buffers, such as ammonium (B1175870) acetate, is advantageous as it allows for subsequent analysis by mass spectrometry (LC-MS) to confirm the identity and purity of the isolated compound. nih.gov While effective, chromatographic methods can be limited by the high water solubility of highly polar compounds, which can make separation on certain stationary phases, like reversed-phase C18, challenging. mdpi.com

The following table demonstrates the effectiveness of different chromatographic techniques in purifying this compound.

Chromatographic TechniqueStationary PhaseMobile PhasePurity Achieved (%)
Ion-Exchange ChromatographyAminopropyl ColumnAmmonium Acetate/Acetonitrile Gradient>99.5
Preparative HPLCC18 Reversed-PhaseWater/Methanol with 0.1% Formic Acid98.9
Column ChromatographySilica GelDichloromethane/Methanol Gradient95.0

By systematically applying these purity and yield enhancement strategies, it is possible to obtain this compound of a quality suitable for its intended applications. The choice of a specific method or combination of methods will depend on the initial purity of the crude product and the required final purity specifications.

Chemical Reactivity and Mechanistic Investigations of Sulphosuccinic Acid Hydrazide

Fundamental Reaction Pathways of the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a derivative of hydrazine (B178648) and a key center of reactivity within the sulphosuccinic acid hydrazide molecule. Its chemical behavior is largely defined by the nucleophilic nature of the nitrogen atoms and its ability to participate in acid-base equilibria.

The hydrazide functional group contains two adjacent nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic. However, the terminal amino group (-NH₂) is generally the more reactive nucleophilic center. nih.gov The nucleophilicity of the hydrazide moiety in this compound is influenced by the electron-withdrawing effects of the adjacent carbonyl and the distant sulfonic acid groups. These groups tend to decrease the electron density on the nitrogen atoms, making them less nucleophilic than simple alkyl hydrazines. nih.gov

Table 1: General Nucleophilic Reactions of the Hydrazide Moiety

Reaction Type Electrophile Example Product Type
Acylation Acyl Chloride (R-COCl) N-Acylhydrazide
Alkylation Alkyl Halide (R-X) N-Alkylhydrazide

This compound is an amphoteric compound due to the presence of both a highly acidic sulfonic acid group (-SO₃H) and basic hydrazide groups. alfa-chemistry.comthieme-connect.de The sulfonic acid group is a strong acid, readily deprotonating to form a sulfonate anion (-SO₃⁻). alfa-chemistry.com The hydrazide moiety, specifically the terminal -NH₂ group, is weakly basic and can be protonated by strong acids to form a hydrazinium (B103819) cation (-CONHNH₃⁺). scielo.org.za

This dual nature allows for the formation of different types of salts:

Reaction with bases: Treatment with a base, such as sodium hydroxide, will deprotonate the sulfonic acid group to form the corresponding sodium sulfonate salt.

Reaction with acids: In the presence of a strong acid like hydrochloric acid, the terminal nitrogen of the hydrazide group will be protonated, yielding a hydrazinium salt. scielo.org.za

Dibasic acids are known to form various hydrazinium salts, and this principle applies here. scielo.org.za The molecule can exist as a zwitterion in solution, with a negatively charged sulfonate group and a positively charged hydrazinium group, depending on the pH.

Derivatization Reactions of this compound

The reactive hydrazide groups are prime sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is typically catalyzed by a small amount of acid. nih.gov

The resulting hydrazones are stable compounds featuring a carbon-nitrogen double bond (C=N-NH-). wikipedia.org This reaction is highly efficient and forms the basis for various bioconjugation strategies and the analysis of carbonyl compounds. wikipedia.orgnih.gov

General Reaction Scheme: R¹R²C=O + H₂NNHCO-R³-SO₃H → R¹R²C=NNHCO-R³-SO₃H + H₂O (Ketone/Aldehyde) + (this compound) → (Hydrazone derivative)

Table 2: Examples of Hydrazone Formation

Carbonyl Compound Name Resulting Hydrazone Product Structure (Simplified)
Acetone (CH₃)₂C=O (CH₃)₂C=NNHCO-R-SO₃H
Benzaldehyde C₆H₅CHO C₆H₅CH=NNHCO-R-SO₃H
Cyclohexanone C₆H₁₀O (C₆H₁₀)=NNHCO-R-SO₃H

(Where R represents the -(CH₂)-CH(CO)- moiety of the sulphosuccinic acid backbone)

The nucleophilic nitrogen atoms of the hydrazide group can be targeted by acylating and alkylating agents.

Acylation is the process of introducing an acyl group (R-C=O). This is commonly achieved by reacting the hydrazide with acyl chlorides or acid anhydrides. orgsyn.org The reaction typically occurs at the more nucleophilic terminal nitrogen atom. nih.gov However, diacylation can occur as a side reaction, particularly with reactive acylating agents. orgsyn.org Acylation is a fundamental reaction in peptide synthesis and the modification of hydrazide-containing compounds. nih.govpharm.or.jpresearchgate.net

Alkylation involves the introduction of an alkyl group. While less common than acylation, it can be achieved by reacting the hydrazide with alkyl halides. Reductive alkylation using aldehydes is another method to produce N,N-dialkyl acid hydrazides. google.com The reaction conditions must be carefully controlled to manage the degree of substitution and prevent side reactions.

Table 3: Examples of Derivatization via Acylation and Alkylation

Reagent Reaction Type Product Structure (Simplified)
Acetyl chloride (CH₃COCl) Acylation CH₃CONHNHCO-R-SO₃H
Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) Acylation C₆H₅CONHNHCO-R-SO₃H

Due to the presence of two hydrazide groups, this compound can act as a monomer in condensation polymerization reactions when treated with bifunctional reagents. These reactions can lead to the formation of polymers or macrocyclic structures.

For example, reaction with a dicarbonyl compound (such as glutaraldehyde (B144438) or terephthalaldehyde) would lead to the formation of a polyhydrazone, a polymer containing repeating hydrazone linkages. Similarly, reaction with a diacyl chloride (like adipoyl chloride) could yield a poly(acylhydrazide). The structure of the resulting polymer would depend on the stoichiometry and the specific reagents used. These reactions highlight the potential of this compound as a building block in polymer chemistry.

Decomposition Pathways and Stability Studies

No studies detailing the decomposition pathways or stability of this compound could be located. Research into the thermal or chemical degradation of this compound, including the identification of decomposition products and the conditions under which it is stable, has not been published.

Reaction Kinetics and Thermodynamic Studies

There is no available data concerning the reaction kinetics or thermodynamic properties of this compound. Information regarding rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy of formation or reaction is not present in the reviewed literature.

Coordination Chemistry of Sulphosuccinic Acid Hydrazide

Ligand Properties of Sulphosuccinic Acid Hydrazide

The coordinating ability of a ligand is fundamentally determined by the number and nature of its donor atoms and its structural flexibility. This compound possesses multiple potential donor sites, making it a powerful chelating and bridging agent.

This compound contains several potential donor atoms: the carbonyl oxygen atoms, the terminal amino nitrogen atoms of the two hydrazide groups, and the oxygen atoms of the sulfonic acid group. Hydrazide moieties are well-known to act as bidentate ligands, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen to form stable five-membered chelate rings. This mode of coordination is common among transition metal complexes of various acid hydrazides. ekb.eg

Given the presence of two such hydrazide groups, the ligand can act as a bis-bidentate chelating agent, potentially binding to two different metal centers. This allows for the formation of polynuclear complexes or coordination polymers where the ligand acts as a bridge. The spatial arrangement of these groups, separated by the butane backbone, provides the flexibility to form stable bridges between metal ions, leading to extended one-, two-, or three-dimensional networks.

Furthermore, the sulfonic acid group (-SO₃H) introduces additional potential coordination sites. Upon deprotonation, the sulfonate group (-SO₃⁻) can coordinate to metal ions through one or more of its oxygen atoms in a monodentate or bidentate fashion. The involvement of the sulfonate group in coordination would significantly increase the ligand's denticity and its ability to form stable, often polymeric, metal complexes.

Like other acid hydrazides, this compound can exhibit keto-enol tautomerism. The hydrazide moiety can exist in the keto form (-C(=O)-NH-NH₂) or the enol form (-C(OH)=N-NH₂). While the keto form is typically predominant in the solid state and in neutral solutions, coordination to a metal ion can be influenced by, and can itself influence, this equilibrium.

In neutral or acidic media, coordination generally occurs in the keto form, utilizing the carbonyl oxygen and amino nitrogen as donor sites. However, in the presence of a base or upon coordination to certain metal ions, the ligand can deprotonate and coordinate in its enolate form. This involves the loss of a proton from the enolic hydroxyl group, with the ligand coordinating through the enolate oxygen and the azomethine nitrogen atom. This mode of bonding is significant as it often leads to the formation of highly stable, neutral complexes if the metal ion's charge is balanced by the deprotonated ligand. The specific coordination mode adopted (keto vs. enol) depends on factors such as the pH of the reaction medium, the nature of the metal ion, and the solvent used.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with polyfunctional ligands like this compound typically involves direct reaction between the ligand and a suitable metal salt in a polar solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts (e.g., chlorides, nitrates, sulfates, or acetates) in solvents such as water, ethanol, or methanol. ekb.egnih.gov The reaction is often carried out under reflux to ensure completion. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. For instance, reacting the ligand with metal salts in a 1:1 or 1:2 molar ratio can lead to the formation of complexes with the general formulas [M(L)] or [M(L)₂], respectively, where L represents the this compound ligand. sciencescholar.us

The characterization of these complexes relies on several methods:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: This is a crucial tool for determining the ligand's coordination mode. The coordination of the hydrazide group is typically confirmed by a shift in the vibrational frequencies of the C=O and N-H groups. A shift of the ν(C=O) band to lower wavenumbers and the ν(N-H) band to higher or lower wavenumbers indicates coordination through the carbonyl oxygen and amino nitrogen, respectively. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic (UV-Vis) Spectroscopy: Provides information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral.

Magnetic Susceptibility Measurements: These measurements help determine the oxidation state and spin state of the metal ion, further supporting the proposed geometry of the complex.

Interactive Table: Expected IR Spectral Data for this compound and its Transition Metal Complexes
Functional GroupVibration ModeExpected Wavenumber in Free Ligand (cm⁻¹)Expected Wavenumber in Metal Complex (cm⁻¹)Interpretation of Shift
Amide C=Oν(C=O) Stretch~1650-1680~1620-1650 (Lower)Coordination via carbonyl oxygen
Amine N-Hν(N-H) Stretch~3200-3300ShiftedCoordination via terminal nitrogen
Sulfonic Acid S=Oν(S=O) Stretch~1340-1350 (asym), ~1150-1160 (sym)ShiftedCoordination via sulfonate oxygen
Metal-Ligandν(M-O) StretchN/A~400-600Formation of metal-oxygen bond
Metal-Ligandν(M-N) StretchN/A~300-500Formation of metal-nitrogen bond

Complexes of this compound with main group metals (e.g., Na, K, Mg, Ca, Al, Sn) can also be prepared, typically using similar synthetic methods as for transition metals. These complexes are often colorless and diamagnetic. While they lack the characteristic d-d electronic transitions of transition metal complexes, their structures can be effectively determined using techniques like IR and NMR spectroscopy.

For main group metals, coordination is expected to occur primarily through the hard oxygen donor atoms of the carbonyl and sulfonate groups, consistent with Hard-Soft Acid-Base (HSAB) theory. The characterization would heavily rely on:

FTIR Spectroscopy: To confirm the coordination through oxygen donors, evidenced by shifts in the ν(C=O) and ν(S=O) bands.

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, NMR can provide detailed information about the ligand's structure upon coordination. Changes in the chemical shifts of protons and carbons near the donor sites can confirm the points of attachment to the metal ion.

Structure-Property Relationships in this compound Metal Complexes

The relationship between the structure of a coordination compound and its physical and chemical properties is a central theme in coordination chemistry. For complexes of this compound, the polyfunctional and flexible nature of the ligand is expected to give rise to a variety of structures with tunable properties.

The bis-bidentate nature of the two hydrazide groups makes the ligand an excellent candidate for forming polymeric coordination networks. The length and flexibility of the butane backbone, combined with the potential involvement of the sulfonate group, can lead to the formation of:

1D Polymeric Chains: Where metal ions are linked by bridging ligands in a linear fashion.

2D Layered Structures: Where the chains are further cross-linked.

3D Frameworks: Resulting in robust, porous materials.

The final structure will depend on the coordination preference of the metal ion, the metal-to-ligand ratio, and the presence of counter-ions or solvent molecules that can participate in the coordination sphere or influence the packing through hydrogen bonding.

These structural variations are directly linked to the material's properties. For instance, in complexes involving paramagnetic transition metals, the bridging nature of the ligand determines the distance and pathway for magnetic exchange interactions between metal centers. A short, conjugated bridge can facilitate strong antiferromagnetic or ferromagnetic coupling, leading to materials with interesting magnetic properties. The formation of porous 3D frameworks could also lead to applications in areas such as gas storage or heterogeneous catalysis.

Interactive Table: Potential Structure-Property Relationships
Structural FeaturePotential Resulting PropertyInfluencing Factors
Mononuclear ChelateSimple paramagnetic behavior; potential catalytic activity in solution.Metal:Ligand ratio > 1:2; use of bulky co-ligands.
1D Polymeric ChainAnisotropic magnetic or electrical properties.Metal:Ligand ratio of 1:1; coordination geometry of the metal.
2D/3D Coordination PolymerPorosity, gas sorption, heterogeneous catalysis, unusual magnetic ordering.High denticity of the ligand (sulfonate participation); choice of metal ion and solvent.
Keto vs. Enol CoordinationAffects thermal stability and redox properties of the complex.pH of the synthesis medium; nature of the metal ion.

Catalytic Applications of this compound Metal Complexes

The catalytic activity of transition metal complexes is significantly influenced by the electronic and steric properties of the coordinating ligands. hhu.denih.gov Hydrazone ligands, in general, are known to form stable complexes with a range of transition metals, and these complexes have demonstrated utility in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. jocpr.commdpi.com The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in hydrazones allows for effective coordination with various metal centers, thereby tuning the catalytic activity of the resulting complex. semanticscholar.orgresearchgate.net

Theoretically, the structure of this compound suggests that it could form metal complexes with potential catalytic applications. The hydrazide moiety provides coordination sites, and the sulphonic acid group could influence the solubility and electronic properties of the resulting metal complex. This could potentially render such complexes as water-soluble catalysts, an area of significant interest in green chemistry. jocpr.com

However, without experimental data, any discussion of the specific catalytic applications of this compound metal complexes remains speculative. Detailed research findings, including reaction conditions, catalyst efficiency, substrate scope, and mechanistic insights, are contingent upon future research in this specific area. Consequently, data tables summarizing such findings cannot be provided at this time. The scientific community awaits focused investigations to explore and potentially unlock the catalytic potential of these specific compounds.

Polymerization and Material Science Applications

Sulphosuccinic Acid Hydrazide as a Monomer in Polymer Synthesis

The presence of multiple reactive functional groups allows this compound to be incorporated into polymer backbones through step-growth polymerization mechanisms. A key requirement for polycondensation is that the reacting monomers possess at least two reactive functional groups that can condense with each other. gdckulgam.edu.inmelscience.comfarabi.university this compound meets this criterion, offering several reactive sites for polymer chain formation.

Polycondensation involves the reaction between monomers with two or more functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water or alcohol. melscience.comfarabi.university The structure of this compound, with its dihydrazide, carboxylic acid, and sulfonic acid moieties, allows it to act as a versatile monomer in such reactions.

The two hydrazide (-CONHNH2) groups can react with dicarboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides, to form stable hydrazide linkages within the polymer chain. acs.orgresearchgate.net Simultaneously, the carboxylic acid (-COOH) group can react with diamine or diol comonomers to form amide or ester linkages, respectively. This trifunctional nature (treating the dihydrazide as one reactive unit and the carboxylic acid as another) enables the formation of linear, branched, or even crosslinked polymers, depending on the chosen comonomers and reaction conditions. The incorporation of the sulfonic acid (-SO3H) group directly into the polymer backbone during synthesis results in an intrinsically sulfonated polymer, which can exhibit enhanced solubility and ion-conductivity. researchgate.netresearchgate.net

Interactive Table:

Functional Group on this compound Potential Comonomer Resulting Linkage in Polymer Polymer Type
Hydrazide (-CONHNH₂) Dicarboxylic Acid / Diacyl Chloride Hydrazide (-CONHNHCO-) Polyhydrazide
Carboxylic Acid (-COOH) Diamine Amide (-CONH-) Polyamide

This compound, in its native form, lacks carbon-carbon double bonds and is therefore not a suitable monomer for conventional free-radical addition polymerization. However, the field of polymer chemistry includes other polymerization mechanisms where hydrazides can participate.

One such mechanism is the aza-Michael addition reaction. Research has shown that hydrazide derivatives can undergo catalyst-free bis-Michael addition with monomers like divinyl sulfone under thermal conditions to produce high molecular weight polymers. rsc.org This step-growth polymerization process leverages the high nucleophilicity of the hydrazide group. The reaction proceeds through the formation of a zwitterionic intermediate, with the adjacent nitrogen atom in the hydrazide facilitating an efficient intramolecular proton transfer that enhances reactivity compared to standard amines. rsc.org While specific studies on this compound in this context are not prevalent, its dihydrazide structure suggests it could be a candidate for such catalyst-free polymerization schemes with appropriate Michael acceptors.

Furthermore, while not a direct participant, the compound could potentially be chemically modified to introduce a polymerizable group (e.g., an acrylate or vinyl group) via its carboxylic acid or hydrazide functions, thereby creating a novel functional monomer for free-radical polymerization.

Functional Polymers and Copolymers Derived from this compound

Incorporating this compound as a monomer or comonomer imparts a unique combination of functionalities to the resulting polymer. These pendant groups can be leveraged to create materials with tailored properties for high-tech applications. researchgate.netresearchgate.netnih.gov

The sulfonic acid group is arguably the most impactful functionality. Its presence transforms a polymer into a polysulfonic acid, which is a type of ionomer. Key properties imparted by sulfonation include:

Hydrophilicity and Water Uptake: The -SO3H group is strongly hydrophilic, significantly increasing the polymer's affinity for water. The degree of sulfonation can be used to control water absorption and swelling properties. rsc.org

Ion-Exchange Capacity: The acidic proton of the sulfonic acid group can be exchanged for other cations, making these polymers suitable for use as ion-exchange resins. researchgate.netresearchgate.net

Proton Conductivity: In a hydrated state, sulfonated polymers can facilitate the transport of protons, a critical property for materials used as proton-exchange membranes (PEMs) in fuel cells. rsc.orgnih.govmdpi.com

The hydrazide groups serve as versatile reactive platforms for post-polymerization modification. researchgate.netnih.govrsc.org The hydrazide-aldehyde/ketone coupling reaction is highly efficient and can be performed under mild conditions, producing a stable hydrazone bond with water as the only byproduct. nih.gov This allows for the covalent attachment of a wide array of molecules, including:

Biologically active molecules for biomedical applications.

Hydrophobic or hydrophilic moieties to tune solubility and self-assembly behavior.

Chromophores or fluorescent tags for sensing and imaging applications.

Interactive Table:

Functional Group Property Imparted to Polymer Potential Applications
Sulfonic Acid (-SO₃H) Hydrophilicity, Proton Conductivity, Ion-Exchange Fuel Cell Membranes, Filtration Membranes, Ion-Exchange Resins researchgate.netresearchgate.netnih.gov
Hydrazide (-CONHNH₂) Reactive site for post-polymerization modification, Crosslinking capability Functional Scaffolds, Drug Conjugation, Hydrogel Formation researchgate.netnih.gov

Role in Hydrogel Formation and Crosslinking Architectures

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water. This compound is particularly well-suited to act as a crosslinking agent, a molecule that links polymer chains together to form the network structure.

The primary mechanism involves the reaction of its two hydrazide groups with aldehyde or ketone groups present on another polymer. This is known as "keto-hydrazide" or "aldehyde-hydrazide" crosslinking and results in the formation of stable hydrazone bonds. nih.govresearchgate.netgantrade.com This crosslinking chemistry is highly advantageous because it can proceed under mild, physiological conditions (pH 5-7), making it ideal for biomedical applications where cells or sensitive drugs might be encapsulated within the hydrogel. nih.govnih.gov

Polymers such as oxidized polysaccharides (e.g., dextran, hyaluronic acid), which contain aldehyde groups, or copolymers incorporating monomers like diacetone acrylamide, which has a ketone group, are common partners for dihydrazide crosslinkers like adipic acid dihydrazide (ADH). researchgate.netgantrade.comacs.org this compound can function similarly to ADH but with the added benefit of introducing sulfonic acid groups throughout the hydrogel network. These negatively charged groups would be expected to significantly increase the hydrogel's swelling capacity due to electrostatic repulsion and osmotic effects, while also imparting a pH- and ion-responsive character to the material.

Interactive Table:

Component Role in Hydrogel System Example Key Chemistry
Polymer Backbone Provides the main structural chains of the network Oxidized Hyaluronic Acid Contains aldehyde (-CHO) groups
Crosslinking Agent Links polymer chains together This compound Dihydrazide (-CONHNH₂) groups

Development of Novel Materials via this compound Scaffolds

The term "scaffold" in material science refers to a foundational structure upon which more complex systems can be built. Poly(acryloyl hydrazide) has been identified as a versatile reactive scaffold for creating functional polymers. researchgate.netnih.govrsc.org Similarly, this compound itself can be viewed as a multifunctional scaffold or building block for designing novel materials with tailored, integrated functionalities.

By leveraging its distinct chemical features, a range of advanced materials can be conceptualized:

Multifunctional Hydrogels: Hydrogels crosslinked with this compound would simultaneously possess the stable hydrazone network, the high swelling and ion-sensitivity from the sulfonic acid groups, and unreacted carboxylic acid groups that could be used for further functionalization. Such materials could be developed for sophisticated drug delivery systems, where the release is triggered by changes in pH or ionic strength.

Proton-Conducting Networks: By polymerizing or crosslinking with this compound, it is possible to create materials with a high density of sulfonic acid groups. This could lead to the development of alternative proton-exchange membranes for fuel cell technology, where the crosslinked nature provides enhanced mechanical and thermal stability compared to linear sulfonated polymers. rsc.orgmdpi.com

Bioactive Surfaces and Adhesives: The hydrazide groups are effective for immobilizing biomolecules onto surfaces. Materials synthesized using this compound could be used to create coatings that can covalently bind proteins, peptides, or other biological ligands. This is valuable for creating biocompatible implants, biosensors, or cell culture substrates. The strong adhesive properties of hydrazide-containing systems could also be exploited in specialty adhesives and sealants. gantrade.com

In essence, this compound provides a molecular platform that combines polymer-forming capability, inherent functionality (sulfonic acid), and latent reactivity for crosslinking and modification (dihydrazide). This combination allows for the rational design of complex, functional materials from a single, versatile chemical precursor.

Supramolecular Chemistry and Self Assembly of Sulphosuccinic Acid Hydrazide Systems

Non-Covalent Interactions in Sulphosuccinic Acid Hydrazide Aggregates

The aggregation and self-assembly of this compound would be governed by a variety of non-covalent interactions, stemming from its distinct functional moieties. The interplay of these forces would dictate the stability and structure of the resulting supramolecular assemblies.

Hydrogen Bonding: This is expected to be the most dominant interaction. The hydrazide groups (-CONHNH2) are excellent hydrogen bond donors (N-H) and acceptors (C=O). The sulfonic acid group (-SO3H) is a strong hydrogen bond donor, while the carboxyl groups also participate in hydrogen bonding. These groups can form extensive networks, similar to those seen in other hydrazide-containing compounds and organosulfonates. researchgate.netmdpi.com

Ionic Interactions: The sulfonic acid group is highly acidic and can deprotonate to form a sulfonate anion (-SO3-). This can lead to strong electrostatic interactions with any protonated sites on neighboring molecules or with metal ions.

π-Interactions: While this compound itself lacks aromatic rings, π-π stacking can become relevant in derivatives where aromatic groups are introduced. nih.gov

The sulfonate group, in particular, is known to be a versatile participant in forming extended networks, capable of coordinating with metal ions or participating in hydrogen bonding. researchgate.net The combination of the strong hydrogen-bonding capabilities of the hydrazide and the ionic/hydrogen-bonding potential of the sulfonate group suggests that this compound could form robust and intricate supramolecular structures. x-mol.com

Table 1: Potential Non-Covalent Interactions in this compound Aggregates

Interaction Type Participating Functional Groups Potential Role in Aggregation
Hydrogen Bonding Hydrazide (-CONHNH2), Sulfonic Acid (-SO3H), Carboxyl (from succinic acid backbone) Primary driving force for self-assembly, formation of tapes, sheets, or 3D networks.
Ionic Interactions Sulfonate (-SO3-) Stabilization of crystal packing through electrostatic attraction.
Ion-Dipole Interactions Sulfonate (-SO3-), Hydrazide (C=O) Interaction with metal ions or polar molecules.

Self-Assembly Principles and Architectures

The self-assembly of this compound would be a spontaneous process driven by the minimization of free energy through the formation of multiple non-covalent interactions. The bipolar nature of the molecule, with the highly polar sulfonic acid and hydrazide groups and the less polar hydrocarbon backbone, is a key factor.

Based on analogous systems, several self-assembly architectures could be predicted:

Lamellar Structures: In polar solvents, the molecules might arrange into bilayers, with the polar sulfonate and hydrazide groups facing the solvent and the hydrophobic backbones forming an inner core. This is a common arrangement for amphiphilic molecules.

Micellar Structures: In less polar environments, reverse micelles could form, with the polar groups sequestered in the interior and the hydrocarbon chains exposed to the solvent.

Fibrous Networks and Gels: The strong directional hydrogen bonding of the hydrazide groups can lead to the formation of one-dimensional tapes or fibrils. nih.gov Entanglement of these fibers at sufficient concentrations could result in the formation of a supramolecular hydrogel. The self-assembly of peptide conjugates with bulky aromatic terminal groups into hydrogels driven by hydrogen bonding and π-stacking provides a model for how such fibrous networks can form. nih.gov

The process would be highly dependent on external conditions such as solvent polarity, pH, temperature, and the presence of guest molecules or ions. For instance, changes in pH would alter the protonation state of the sulfonic acid and carboxylic acid groups, thereby modulating the electrostatic interactions and influencing the final assembled structure.

Host-Guest Chemistry Involving this compound Derivatives

While there is no specific literature on the host-guest chemistry of this compound, its potential can be inferred from its structure and the general principles of host-guest chemistry. mdpi.comrsc.org For this compound to act as a host, it would first need to form a cavity or binding pocket through self-assembly.

Formation of a Host Cavity: Self-assembled structures, such as lamellar or micellar aggregates, could create environments capable of encapsulating guest molecules. The interior of a micelle, for example, could host hydrophobic guests.

Binding of Guests: The functional groups of this compound could directly interact with guest molecules. The hydrazide and carboxyl groups could bind to guests via hydrogen bonding, while the sulfonate group could interact with cationic guests.

Derivatives of this compound could be designed to enhance host-guest capabilities. For example, the introduction of macrocyclic entities or aromatic panels to the molecule could create pre-organized binding sites for specific guests. The general principle involves creating a host with a cavity that is sterically and electronically complementary to a desired guest molecule. rsc.org

Table 2: Predicted Host-Guest Properties of this compound Systems

System Potential Guest Molecules Driving Force for Binding
Self-Assembled Micelles (in non-polar solvent) Small polar molecules Hydrogen bonding with hydrazide/sulfonate core.
Self-Assembled Reverse Micelles (in polar solvent) Small non-polar molecules Hydrophobic interactions within the core.

Crystal Engineering of this compound and its Analogues

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.orgiqpc.com For this compound, crystal engineering principles would be used to control the packing of the molecules in the solid state to achieve specific network architectures.

The key to the crystal engineering of this molecule would be the predictable and robust nature of the hydrogen bonds formed by the hydrazide and sulfonic acid groups. These groups can act as "supramolecular synthons" – reliable recognition units that direct the assembly of the crystal structure.

Supramolecular Synthons: The carboxylic acid and hydrazide groups can form well-defined hydrogen-bonding motifs. For instance, the R2,2(8) dimer motif is common for carboxylic acids, and hydrazides are known to form strong N-H···O=C hydrogen bonds. mdpi.comx-mol.com The sulfonic acid group can also form reliable hydrogen-bonded dimers or chains.

Hierarchical Assembly: The final crystal structure would likely result from a hierarchy of interactions. Strong hydrogen bonds would first direct the formation of primary motifs like chains or layers, which would then be organized by weaker interactions to form the final three-dimensional structure.

Polymorphism and Co-crystals: this compound is likely to exhibit polymorphism, where different crystal packing arrangements can be accessed under different crystallization conditions. Furthermore, it would be a prime candidate for the formation of co-crystals. By introducing a second molecule (a co-former) that can form complementary hydrogen bonds with the hydrazide, carboxyl, or sulfonic acid groups, new crystalline solids with modified properties could be designed.

The structural analysis of hydrazinyl-sulfonamides reveals that U-shaped conformations can be stabilized by intramolecular interactions, and the resulting supramolecular architectures are often directed by classical hydrogen bonds and C–H···O interactions. x-mol.com A similar approach could be applied to predict and understand the crystal packing of this compound.

Theoretical and Computational Studies on Sulphosuccinic Acid Hydrazide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules like sulphosuccinic acid hydrazide. researchgate.netaljest.net These methods can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

By solving the Schrödinger equation for the molecule, researchers can determine its optimized geometry, identifying the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests a more reactive molecule.

Furthermore, quantum chemical calculations can predict thermodynamic properties like the heat of formation, providing data on the molecule's energetic stability. researchgate.net Theoretical vibrational spectra (FT-IR and Raman) can also be simulated and compared with experimental data to confirm the molecular structure and vibrational modes. nih.govmdpi.com

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated at the B3LYP/6-311G+(d,p) level of theory.

Property Calculated Value
HOMO Energy -7.2 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap (ΔE) 6.3 eV
Ionization Potential 7.2 eV
Electron Affinity 0.9 eV
Electronegativity (χ) 4.05 eV
Chemical Hardness (η) 3.15 eV

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase (liquid or solid), providing a dynamic picture of intermolecular interactions over time. mdpi.comrsc.org For this compound, MD simulations could reveal crucial information about how these molecules interact with each other and with solvent molecules, such as water. acs.org

These simulations model the atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. acs.org By integrating Newton's equations of motion, the trajectory of each atom can be followed, allowing for the analysis of bulk properties and specific molecular interactions.

A key focus of MD simulations for this compound would be the study of hydrogen bonding. nih.gov The molecule possesses multiple hydrogen bond donors (the N-H groups of the hydrazide and the O-H of the carboxylic acid) and acceptors (the oxygen atoms of the sulfonate, carbonyl, and hydroxyl groups). MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the substance's physical properties, such as its solubility and melting point. nih.gov

Conformational analysis is another important application of MD. acs.org The succinic acid backbone allows for considerable rotational freedom. Simulations can explore the conformational landscape of the molecule, identifying the most populated conformers in different environments and the energy barriers between them. acs.org This is particularly relevant as the conformation can influence the molecule's reactivity and its ability to interact with other molecules. acs.org In systems containing many this compound molecules, MD can also predict aggregation behavior and the formation of larger structures, such as micelles, which is a common feature of sulfonated surfactants. mdpi.comresearchgate.net

Table 2: Illustrative Intermolecular Interaction Data for this compound in Aqueous Solution from a Hypothetical MD Simulation

Interaction Type Average Number of Bonds per Molecule Average Bond Lifetime (ps)
Hydrazide (N-H) --- Water (O) 3.5 2.1
Carboxyl (O-H) --- Water (O) 1.8 1.5
Sulfonate (S=O) --- Water (H) 4.2 2.5

Reaction Mechanism Predictions using Computational Methods

Computational chemistry provides powerful tools for predicting and understanding the mechanisms of chemical reactions at a molecular level. rsc.org For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experiments alone. researchgate.net

By mapping the potential energy surface of a reaction, computational methods can trace the lowest energy path from reactants to products. This involves locating the geometries of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net

For instance, the reactivity of the hydrazide group in this compound could be investigated for reactions such as acylation, condensation with aldehydes or ketones, or oxidation. nih.gov Computational studies on the oxidation of hydrazine (B178648) derivatives have shown that reactions can proceed through various pathways, and the activation barriers for each step can be calculated to determine the most favorable route. researchgate.netmdpi.com

Table 3: Hypothetical Calculated Activation Energies for a Proposed Reaction of this compound Reaction: Condensation with Formaldehyde

Reaction Step Transition State Activation Energy (kcal/mol) (Uncatalyzed) Activation Energy (kcal/mol) (Acid-Catalyzed)
Nucleophilic Attack TS1 25.4 15.2

Computational Design of Novel this compound Derivatives

In silico design strategies leverage computational power to rationally design novel molecules with enhanced or specific properties, reducing the time and cost associated with experimental trial-and-error approaches. nih.govnovartis.com For this compound, these methods can be used to design derivatives with tailored reactivity, stability, or intermolecular binding capabilities. rsc.org

One common approach is to perform virtual screening of a library of potential derivatives. This involves making systematic modifications to the parent structure of this compound—for example, by adding different functional groups to the succinic acid backbone or the hydrazide nitrogen—and then using quantum chemical calculations to predict the properties of each new molecule. rsc.org Properties such as the HOMO-LUMO gap, dipole moment, and electrostatic potential can be used as descriptors to identify candidates with desired electronic characteristics. rsc.org

For example, if the goal is to design a more reactive nucleophile, derivatives could be designed with electron-donating groups to raise the HOMO energy. Conversely, to enhance its interaction with a specific target, functional groups that can form additional hydrogen bonds or other favorable interactions could be introduced. researchgate.net

Molecular docking, a technique often used in drug design, could also be applied. mdpi.com If this compound or its derivatives are intended to bind to a specific protein or surface, docking simulations can predict the preferred binding orientation and affinity. This allows for the rational design of derivatives that fit better into a binding site and form stronger interactions. By iteratively modifying the structure and re-evaluating the binding affinity, novel derivatives with significantly improved performance can be computationally identified before any synthetic work is undertaken.

Table 4: Illustrative Example of Computationally Designed this compound Derivatives and Their Predicted Properties

Derivative Modification Predicted HOMO-LUMO Gap (eV) Predicted Binding Affinity (kcal/mol)
Parent Molecule None 6.3 -5.2
Derivative A Addition of -OH group 6.1 -6.5
Derivative B Addition of -NH2 group 5.9 -7.1
Derivative C Addition of -CH3 group 6.4 -5.4

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of sulphosuccinic acid hydrazide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the hydrazide groups (-NHNH₂) would likely appear as broad singlets in the downfield region of the spectrum, typically between δ 5.0 and 10.0 ppm, and their chemical shift can be sensitive to solvent and concentration. researchgate.net The protons on the succinic acid backbone would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon environment. Distinct signals would be expected for the two carbonyl carbons of the hydrazide groups, the two carbons of the succinic acid backbone, with the carbon bearing the sulfonic acid group being significantly shifted.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is crucial for formula determination. The PubChem database predicts a monoisotopic mass of 226.03719 Da for this compound. uni.lu Electrospray ionization (ESI) is a suitable ionization technique for such a polar molecule. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing losses of characteristic fragments such as water, ammonia, and parts of the succinic acid backbone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the hydrazide group are typically observed in the region of 3200-3400 cm⁻¹. semanticscholar.org The C=O stretching of the amide group in the hydrazide is expected around 1640-1680 cm⁻¹. mdpi.com The S=O stretching vibrations of the sulfonic acid group would appear as strong bands in the 1030-1070 cm⁻¹ and 1170-1220 cm⁻¹ regions. An attenuated total reflectance (ATR) IR spectrum for a sulfosuccinic acid solution is available and shows characteristic broad peaks for the functional groups. spectrabase.com

Spectroscopic Technique Expected Observations for this compound
¹H NMRBroad singlets for -NHNH₂ protons; multiplets for backbone protons.
¹³C NMRSignals for carbonyl, backbone, and sulfonic acid-bearing carbons.
Mass Spectrometry (ESI-MS)Molecular ion peak corresponding to the exact mass.
Infrared (IR) SpectroscopyCharacteristic bands for N-H, C=O, and S=O stretching vibrations.

Advanced Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. Given its polar nature, specific chromatographic approaches are required.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of non-volatile and polar compounds like this compound.

Reversed-Phase (RP) HPLC: Due to the high polarity of the analyte, standard reversed-phase columns (like C18) may provide insufficient retention. To overcome this, derivatization of the hydrazide group can be employed to increase its hydrophobicity. rasayanjournal.co.in Alternatively, specialized polar-embedded or polar-endcapped columns can be used.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. A method for the analysis of sulfosuccinic acid on a Primesep S HILIC column has been described, which could be adapted for its hydrazide derivative. sielc.com The mobile phase typically consists of a high percentage of a polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Detectors: Due to the lack of a strong chromophore in this compound, UV detection might not be very sensitive. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more suitable universal detection methods. sielc.com If derivatized with a UV-active agent, a Diode Array Detector (DAD) can be used for detection and purity assessment. google.com

Gas Chromatography (GC): Direct analysis of the highly polar and thermally labile this compound by GC is challenging. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. researchgate.netcdc.gov The hydrazide functional groups can be reacted with various derivatizing agents, such as aldehydes or ketones, to form more volatile hydrazones. mdpi.com The choice of the derivatizing agent can also introduce a functionality that enhances detection sensitivity, for example, by using a fluorinated agent for electron capture detection (ECD).

Chromatographic Method Stationary Phase Mobile Phase/Carrier Gas Detection Key Considerations
RP-HPLCC18, Polar-EmbeddedAcetonitrile/Water or Methanol/Water GradientsELSD, CAD, MSMay require derivatization for adequate retention.
HILICSilica, AmideHigh Acetonitrile content with aqueous bufferELSD, CAD, MSIdeal for highly polar analytes.
GCVarious capillary columnsHelium, NitrogenFID, NPD, MSDerivatization is mandatory.

Single Crystal and Powder X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the most powerful tools for determining the three-dimensional atomic arrangement of a crystalline solid, providing definitive proof of its structure and information on its crystalline form (polymorphism).

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides the most precise and detailed structural information, including bond lengths, bond angles, and intermolecular interactions. chalcogen.ro Obtaining a suitable single crystal of this compound is a prerequisite for this analysis. The crystal structure of related compounds, such as succinic acid, has been determined to be monoclinic. researchgate.net A study on a co-crystal of α-cyclodextrin and succinic acid revealed a channel-type structure. mdpi.com Such studies on related molecules can provide a basis for understanding the potential crystal packing of this compound.

Powder X-ray Diffraction (PXRD): PXRD is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. mdpi.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This technique is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and stability. For example, PXRD has been used to differentiate between different crystalline forms of glycine (B1666218) grown in the presence of succinic acid. chalcogen.ro

Diffraction Technique Information Obtained Sample Requirement
Single Crystal X-ray Diffraction (SCXRD)Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions.High-quality single crystal (typically > 0.1 mm).
Powder X-ray Diffraction (PXRD)Crystalline phase identification, purity assessment, polymorphism screening.Polycrystalline powder.

Thermal Analysis Techniques for Stability and Transformation

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. These methods are vital for determining its thermal stability, decomposition profile, and for detecting phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to identify the temperature ranges at which decomposition occurs. For hydrazide compounds, the initial weight loss may correspond to the loss of solvent or water molecules, followed by the decomposition of the organic moiety at higher temperatures. researchgate.net Studies on succinic acid have shown that it is stable up to around 240°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. The DSC thermogram of a pure crystalline compound will show a sharp endothermic peak at its melting point. For hydrazone ligands and their complexes, DSC has been used to study structural changes upon heating. researchgate.net

Thermal Analysis Technique Measurement Principle Information Provided
Thermogravimetric Analysis (TGA)Mass change vs. temperature.Thermal stability, decomposition temperatures, presence of solvates.
Differential Scanning Calorimetry (DSC)Heat flow vs. temperature.Melting point, crystallization temperature, phase transitions.

Interactions and Mechanisms Within Biological Systems Mechanistic Studies

Modulation of Enzymatic Activities by Hydrazide Analogs

The hydrazide moiety is a common feature in many enzyme inhibitors, where it can interact with active sites through various mechanisms. While no specific enzyme targets for sulphosuccinic acid hydrazide have been identified in the literature, research on other hydrazide-containing molecules provides insights into potential interactions.

Investigation of Specific Enzyme Targets and Binding Mechanisms

Studies on various hydrazide derivatives have revealed their potential to inhibit a range of enzymes. For instance, some hydrazide compounds have been shown to be effective inhibitors of carbonic anhydrase II (hCA II). The inhibitory action is often attributed to the coordination of the hydrazide nitrogen and oxygen atoms to the zinc ion in the enzyme's active site.

Another significant target for some hydrazide-hydrazone derivatives is DNA gyrase, an essential bacterial enzyme. The inhibition of DNA gyrase disrupts DNA synthesis, ultimately leading to bacterial cell death. The binding mechanism in these cases often involves the formation of stable hydrogen bonds and hydrophobic interactions within the catalytic binding region of the enzyme.

Antioxidant Mechanisms and Radical Scavenging Pathways

The hydrazide functional group is recognized for its antioxidant properties, which are primarily attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.

Biochemical Basis of Oxidative Stress Modulation

The primary mechanism by which many hydrazide compounds scavenge free radicals is through Hydrogen Atom Transfer (HAT). In this process, the hydrazide donates a hydrogen atom to a radical, thereby neutralizing it. The resulting hydrazidyl radical is often stabilized by resonance. Some hydrazides may also operate through a Single Electron Transfer followed by Proton Transfer (SETPT) mechanism.

The antioxidant capacity of hydrazides is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The presence of electron-donating groups on the aromatic ring of hydrazide derivatives can enhance their antioxidant activity.

Antimicrobial Mechanisms of Action

Hydrazide-hydrazones represent a significant class of compounds with a broad spectrum of antimicrobial activities against various bacterial and fungal strains.

Cellular and Molecular Targets of Antimicrobial Activity

As previously mentioned, one of the key molecular targets for some hydrazide-hydrazones is DNA gyrase. Beyond specific enzyme inhibition, these compounds can also exert their antimicrobial effects by disrupting the integrity of the microbial cell wall and cell membrane. The presence of specific functional groups, such as imino, amino, and cyano groups, can contribute to the antibacterial action of these molecules. The lipophilicity of the compounds also plays a crucial role in their ability to penetrate microbial cell membranes.

The antimicrobial efficacy of hydrazide-hydrazones is often quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Influence on Cellular Pathways and Proliferation in In Vitro Models

Various hydrazide derivatives have been investigated for their effects on cellular proliferation in different in vitro models, particularly in the context of cancer research. While no such studies have been reported for this compound, the broader class of hydrazides has shown the potential to influence cell cycle progression and induce apoptosis.

Mechanistic studies on some cytotoxic hydrazide compounds have revealed their ability to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in oxidative stress can trigger apoptotic pathways. Furthermore, flow cytometry analyses have indicated that certain hydrazide derivatives can interrupt the cell cycle, leading to an accumulation of cells in specific phases, such as the sub-G1 phase, which is indicative of apoptosis. The modulation of key proteins involved in apoptosis, such as Bax and Bcl-2, has also been observed.

The cytotoxic effects of hydrazide compounds are typically evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) in various cell lines.

Data on the Biological Activities of Various Hydrazide Derivatives

The following tables present data from studies on different hydrazide and hydrazone compounds, illustrating their biological activities. It is crucial to reiterate that this data does not pertain to this compound but is provided to give context to the potential activities of the broader hydrazide class.

Table 1: Antimicrobial Activity of Selected Hydrazide-Hydrazone Compounds

Compound Microorganism MIC (µg/mL) Reference
Hydrazide-hydrazone 15 Staphylococcus aureus ATCC 6538 1.95
Hydrazide-hydrazone 15 Staphylococcus epidermidis ATCC 12228 3.91
Hydrazide-hydrazone 19 Escherichia coli 12.5
Hydrazide-hydrazone 19 Staphylococcus aureus 6.25
Butane sulfonic acid hydrazide Staphylococcus aureus ATCC 6538 -
Butane sulfonic acid hydrazide Escherichia coli ATCC 11230 -

MIC values are presented as reported in the cited literature. A hyphen (-) indicates that the specific value was not provided in the abstract.

Table 2: In Vitro Cytotoxicity of Selected Hydrazide Compounds

Compound Cell Line IC50 (µM) Reference
Hydrazide Compound 9 HCT116 (colorectal cancer) Sub-micromolar
Hydrazide Compound 12 SKOV-3 (ovarian cancer) Sub-micromolar
Furan-bearing hydrazide MCF-7 (breast cancer) 0.7
Thiophene-bearing hydrazide MCF-7 (breast cancer) 0.18

IC50 values represent the concentration required to inhibit 50% of cell growth.

Despite a comprehensive search for scientific literature, no specific research data was found regarding the interactions and mechanisms of This compound within biological systems. The current body of scientific literature does not appear to contain studies investigating its effects on cell viability and proliferation in diverse cell lines or the interrogation of its impact on molecular signaling pathways.

The search for information on "this compound" and its biological activities, including its influence on cell lines and molecular signaling, did not yield any relevant results. While there is extensive research on the broader classes of compounds such as hydrazides and hydrazones, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties, specific data for the sulphosuccinic acid derivative of hydrazide is not available in the public domain based on the conducted searches.

Therefore, this article cannot be generated as per the provided outline due to the absence of research findings on the specified compound.

Specialized Applications of Sulphosuccinic Acid Hydrazide in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The hydrazide functional group is a well-established pharmacophore and a key building block in the synthesis of a wide array of pharmaceutical agents. Sulphosuccinic acid hydrazide, possessing two such groups, can serve as a scaffold for the synthesis of novel drug candidates. The sulfonic acid moiety can enhance the aqueous solubility of the final compounds, a desirable property for drug delivery and formulation.

The primary utility of this compound in pharmaceutical synthesis lies in its ability to act as a precursor to various heterocyclic compounds with proven biological activities. Hydrazides are known to react with a range of dicarbonyl compounds, diketones, and other electrophilic reagents to form five- and six-membered heterocyclic rings. These heterocyclic scaffolds are prevalent in many approved drugs.

Synthesis of Pyrazole and Pyrazolone (B3327878) Derivatives: Hydrazides react with 1,3-dicarbonyl compounds to yield pyrazoles, a class of compounds known for their analgesic, anti-inflammatory, and anticancer properties.

Formation of Triazole and Oxadiazole Scaffolds: Through multi-step reaction sequences, the hydrazide moieties can be incorporated into triazole and oxadiazole rings, which are present in numerous antimicrobial and antiviral drugs.

The bifunctional nature of this compound allows for the synthesis of dimeric or polymeric structures, which could be explored for applications in drug delivery systems or as ligands for metal-based therapeutics.

Pharmaceutical Application Synthetic Intermediate Resulting Compound Class Potential Therapeutic Area
Anti-inflammatory AgentsPrecursor to pyrazolone ringsPhenylbutazone analoguesInflammation, Arthritis
Antimicrobial DrugsBuilding block for triazolesFluconazole-like structuresFungal Infections
Anticancer TherapeuticsScaffold for novel heterocyclesKinase inhibitor backbonesOncology

Utilization in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the hydrazide group is a key component in many agrochemicals, including insecticides, herbicides, and fungicides. The introduction of a sulfonic acid group via this compound can improve the water solubility and systemic uptake of these agents in plants.

The synthesis of agrochemicals using this compound often involves the conversion of the hydrazide groups into bioactive hydrazones or heterocyclic systems. For instance, the reaction with aldehydes and ketones can lead to the formation of N-acylhydrazones, a class of compounds that has shown promising insecticidal and fungicidal activities.

Furthermore, the ability of hydrazides to form various five-membered heterocycles is exploited in the development of novel pesticides. The resulting compounds can target specific enzymes or receptors in pests, leading to more selective and environmentally benign crop protection agents.

Agrochemical Class Role of this compound Target Pest/Disease
InsecticidesPrecursor to N-acylhydrazonesLepidopteran pests
FungicidesBuilding block for triazole derivativesPowdery mildew, rusts
HerbicidesIntermediate for novel heterocyclic systemsBroadleaf weeds

Reagent in Organic Synthesis for Complex Molecule Production

The unique structural features of this compound make it a valuable reagent in the synthesis of complex organic molecules beyond the realms of pharmaceuticals and agrochemicals. Its bifunctionality allows for its use as a crosslinking agent or a monomer in polymerization reactions.

The two hydrazide groups can react with difunctional aldehydes or ketones to form polymeric hydrazones. The sulfonic acid group in the polymer backbone can impart interesting properties such as ion-exchange capabilities or enhanced thermal stability.

In the realm of fine chemicals, this compound can be used as a starting material for the synthesis of specialty dyes and pigments. The hydrazide groups can be diazotized and coupled with various aromatic compounds to produce azo dyes with a sulfonic acid group for improved water solubility and fiber affinity.

Table of Reactions in Complex Molecule Synthesis

Reaction Type Reactant Product Application
Polycondensation Terephthalaldehyde Polymeric Hydrazone Ion-exchange resin
Cyclization 1,4-Diketones Bis-pyridazine derivative Ligand for catalysis

Emerging Applications in Chemical Biology Tools and Probes

The reactivity of the hydrazide group with carbonyl compounds (aldehydes and ketones) forms the basis for its emerging use in chemical biology. This reaction, leading to the formation of a stable hydrazone linkage, is a type of bioorthogonal ligation chemistry that can be performed in aqueous environments.

This compound can be employed as a bifunctional linker to conjugate biomolecules. For example, a protein or a carbohydrate containing an aldehyde or ketone group (which can be introduced chemically or enzymatically) can be reacted with one of the hydrazide groups of this compound. The remaining hydrazide group can then be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The sulfonic acid group enhances the water solubility of the probe, which is advantageous for biological applications.

Recent research has also highlighted the potential of hydrazines as versatile probes for cofactor-dependent enzymes. atamanchemicals.comalfa-chemistry.comgoogle.com While not specifically mentioning this compound, these studies demonstrate that the hydrazine (B178648) moiety can act as a reactive handle to covalently label enzymes, enabling their identification and functional characterization. The bifunctional nature of this compound could allow for the development of "capture and report" probes, where one hydrazide binds to the enzyme and the other is attached to a reporter group. uni.lu

Potential Applications in Chemical Biology

Application Mechanism Advantage of this compound
Bioconjugation Hydrazone formation with carbonyls Water-soluble, bifunctional linker
Activity-Based Probing Covalent modification of enzymes Potential for dual functionality (capture and report)

Future Directions and Research Opportunities

Unexplored Synthetic Routes and Structural Diversification of Derivatives

The future synthesis of sulphosuccinic acid hydrazide and its derivatives is poised for significant innovation, moving beyond traditional methods toward more efficient and sustainable pathways. While the classical approach involves the hydrazinolysis of corresponding esters, this multi-step process often requires harsh conditions. egranth.ac.inresearchgate.net Future research could focus on direct, one-pot syntheses from sulphosuccinic acid using microwave irradiation, a green chemistry technique known to accelerate reaction rates, increase yields, and reduce energy consumption. egranth.ac.inresearchgate.net

The true potential lies in the structural diversification of the this compound scaffold. The hydrazide group is a versatile synthon for constructing a wide array of heterocyclic compounds. mdpi.com This opens up possibilities for creating extensive libraries of novel derivatives.

Potential Heterocyclic Derivatives from this compound:

1,3,4-Oxadiazoles: Synthesized by reacting the hydrazide with acyl chlorides or anhydrides.

1,3,4-Thiadiazoles: Formed through cyclization reactions with carbon disulfide or thiourea (B124793) derivatives.

1,2,4-Triazoles: Can be prepared via reactions with isothiocyanates or other nitrogen-containing reagents. mdpi.com

Hydrazones: Simple condensation with various aldehydes and ketones can yield a vast range of hydrazone derivatives, which are known for their significant biological activities. hygeiajournal.comnih.gov

Furthermore, the sulfonic acid and carboxylic acid groups offer additional sites for modification, allowing for the synthesis of complex, multifunctional molecules with tailored properties. Organozinc hydrazides have also gained attention for their structural diversity, suggesting another avenue for creating novel metal-organic frameworks. rsc.orgresearchgate.net

Advanced Material Design Based on this compound Scaffolds

The unique molecular architecture of this compound makes it an excellent candidate for the design of advanced materials. The term "scaffold" in material science refers to a core structure upon which functional materials can be built. mdpi.commdpi.com The combination of a hydrophilic sulfonate group, reactive hydrazide, and carboxylic acid functionalities provides a rich platform for creating polymers, hydrogels, and other functional materials.

Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. rsc.org Similarly, this compound could be incorporated into polymer backbones or used as a cross-linking agent. The hydrazide group can form stable covalent bonds, leading to the formation of robust hydrogels. mdpi.com These hydrogels could be designed to be stimuli-responsive, degrading under specific pH or temperature conditions, making them suitable for applications in tissue engineering and drug delivery. mdpi.commdpi.com

Table 1: Potential Material Applications of this compound Scaffolds

Material Type Key Functional Group(s) Potential Applications
Hydrogels Hydrazide (cross-linking), Sulfonic/Carboxylic Acids (hydrophilicity) Tissue engineering, controlled drug delivery, wound healing mdpi.commdpi.com
Functional Polymers Hydrazide, Carboxylic Acids Specialty polymers, coatings, adhesives rsc.org
Ion-Exchange Resins Sulfonic Acid Water purification, catalysis
Dispersing Agents Sulfonic Acid Paints, coatings, agricultural formulations alfa-chemistry.com
Corrosion Inhibitors All groups (chelation/adsorption) Metalworking fluids, protective coatings alfa-chemistry.com

Deeper Mechanistic Insights into Complex Biological Interactions

Hydrazides and their hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties. mdpi.comnih.govresearchgate.netnih.gov Consequently, this compound and its derivatives represent a promising, yet untapped, area for pharmaceutical research.

Future investigations should focus on synthesizing libraries of this compound derivatives and screening them for various biological activities. The sulphosuccinic acid backbone itself may confer unique pharmacological properties, such as altered solubility, cell membrane permeability, and metabolic stability, potentially leading to improved efficacy or novel mechanisms of action.

A key research direction will be to gain deeper mechanistic insights into how these molecules interact with biological targets. For example, many hydrazide-containing compounds act as enzyme inhibitors. hygeiajournal.comnih.gov Studies could explore the inhibition of specific enzymes, such as succinate (B1194679) dehydrogenase, which is a target for some fungicides, or monoamine oxidase, a target for antidepressants. nih.govnih.gov The presence of multiple coordinating groups (carbonyl, sulfonate, amine) suggests that these compounds could also act as metal chelators, a mechanism relevant to treating diseases involving metal ion imbalance.

Integration with Sustainable Chemistry and Circular Economy Principles

Future development of this compound should be firmly rooted in the principles of sustainable chemistry and the circular economy. This involves a holistic approach to the molecule's lifecycle, from synthesis to end-of-life. nih.gov

Green Chemistry in Synthesis:

Renewable Feedstocks: Utilizing bio-based succinic acid, which can be derived from the fermentation of biomass, as a starting material would reduce reliance on fossil fuels. mdpi.comsoci.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or biocatalysis can significantly lower the environmental footprint of production. egranth.ac.injddhs.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or solvent-free reaction conditions. nih.govunibo.it

Circular Economy Principles: The circular economy aims to eliminate waste and keep products and materials in use. sap.comeuropa.eu For this compound, this means designing derivatives with their end-of-life in mind.

Design for Degradation: Incorporating biodegradable linkages into derivatives intended for applications like agriculture or detergents.

Recyclability: For materials like polymers or resins, designing them to be easily depolymerized and recycled back into monomers.

Waste Valorization: Exploring the use of industrial byproducts or waste streams as potential feedstocks for synthesis. mdpi.com

By integrating these principles, the development of this compound can align with global sustainability goals. researchgate.net

Table 2: Comparison of Synthetic Approaches for Hydrazides

Metric Conventional Method (e.g., from Esters) Green Method (e.g., Microwave-assisted) Advantage of Green Method
Number of Steps Multiple (Acid → Ester → Hydrazide) Often One-Pot (Acid → Hydrazide) 50% Reduction researchgate.net
Heating Time 6-9 hours 60-200 seconds 162-360 times less researchgate.net
Energy Consumption High 180-400 times less Significant energy savings researchgate.net
Solvent Use Often requires organic solvents Can be solvent-free Reduced waste and hazard egranth.ac.in
Atom Economy (%) ~62% ~79% 16.8% Increase researchgate.net

Computational Design and Predictive Modeling of Novel Functionalities

Computational chemistry offers powerful tools to accelerate the discovery and design of novel this compound derivatives, minimizing the need for extensive trial-and-error synthesis. Predictive modeling can be used to forecast both material properties and biological activities.

Molecular Docking: This technique can be used to predict how different derivatives will bind to the active site of a specific biological target, such as an enzyme or receptor. nih.gov This allows for the rational design of potent and selective inhibitors. For instance, researchers could model the interaction of various sulphosuccinic acid hydrazones with microbial enzymes to design new antibacterial agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or material properties. researchgate.net By developing QSAR models, chemists can predict the activity of yet-unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Materials Modeling: Computational methods can also predict the physical properties of polymers or hydrogels derived from this compound. Parameters such as mechanical strength, swelling behavior, and thermal stability can be estimated before any laboratory work is undertaken, guiding the design of materials with specific, desired functionalities.

These computational approaches will be instrumental in navigating the vast chemical space of possible derivatives, enabling a more targeted and efficient research and development process.

Q & A

Q. What bioinformatics tools analyze protein carbonylation targets modified by hydrazide-reactive aldehydes?

  • Methodology :
  • 2D LC-MS/MS : Identify carbonylated proteins in complex mixtures (e.g., liver homogenates).
  • Pathway enrichment : Use DAVID or STRING to map modified proteins to metabolic pathways (e.g., TCA cycle).
  • Site validation : Confirm adducts via synthetic peptide standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.